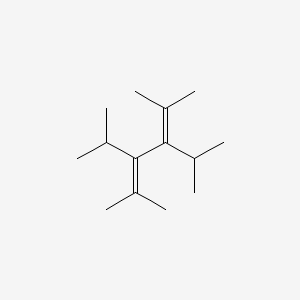
2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- is a chemical compound with the molecular formula C14H26 and a molecular weight of 194.3562 g/mol . It is an alkene with two double bonds and is known for its sterically congested structure . The compound is also referred to by its CAS Registry Number 54580-23-3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- typically involves the dehydration of 2,5-dimethyl-2,5-hexanediol . The process begins with heating the diol to remove crystallization water at temperatures between 90°C and 105°C. Once the crystallization water is removed, the temperature is increased to around 180°C to facilitate the intermolecular dehydration, resulting in the formation of the desired diene .
Industrial Production Methods
In industrial settings, the dehydration process can be carried out using a gas-phase method. This involves passing molten 2,5-dimethyl-2,5-hexanediol through a dehydration tower packed with aluminum oxide (Al2O3) as a catalyst. The temperature in the dehydration tower ranges from 180°C to 300°C. The resulting product is then cooled, separated, and distilled to obtain pure 2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) are typical.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in metathesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Mecanismo De Acción
The mechanism of action of 2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds make the compound reactive towards electrophiles and nucleophiles, allowing it to undergo addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: A closely related compound with similar reactivity and applications.
Biisobutenyl: Another similar compound with comparable chemical properties.
Diisocrotyl: Shares structural similarities and reactivity patterns.
Uniqueness
2,4-Hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- is unique due to its sterically congested structure, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry for creating complex molecules .
Propiedades
Número CAS |
54580-23-3 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
2,5-dimethyl-3,4-di(propan-2-yl)hexa-2,4-diene |
InChI |
InChI=1S/C14H26/c1-9(2)13(10(3)4)14(11(5)6)12(7)8/h9,11H,1-8H3 |
Clave InChI |
OZCHBIWCRXUOKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C(C)C)C(=C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




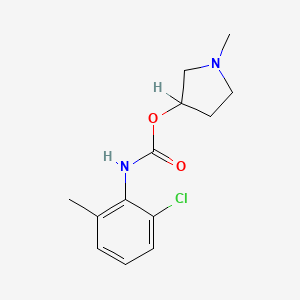
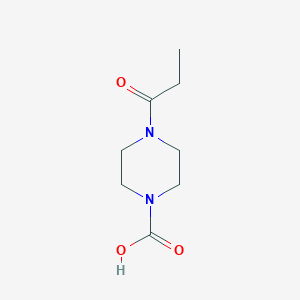
![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)


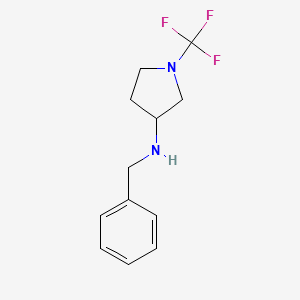
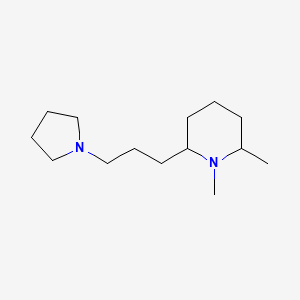
![2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol](/img/structure/B13955046.png)
![4-Chloro-3-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955051.png)
![1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone](/img/structure/B13955063.png)

